2-{4-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}ethanol
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Overview
Description
2-{4-[1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-OL is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. The presence of the piperazine and ethan-1-ol moieties further enhances its pharmacological profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-OL typically involves multi-step organic reactions. One common method includes the formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions. The piperazine ring is then introduced via nucleophilic substitution reactions. The final step involves the attachment of the ethan-1-ol group through alkylation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{4-[1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-OL undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrazolo[3,4-d]pyrimidine core can be reduced under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethan-1-ol group can yield aldehydes or carboxylic acids, while substitution reactions on the piperazine ring can introduce various functional groups .
Scientific Research Applications
2-{4-[1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, particularly in cancer research.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-{4-[1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-OL involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can disrupt cell cycle progression, leading to apoptosis in cancer cells. The pyrazolo[3,4-d]pyrimidine core is crucial for its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Piperazine derivatives: Compounds with piperazine rings are known for their diverse pharmacological properties.
Ethan-1-ol derivatives: These compounds are often used as intermediates in organic synthesis
Uniqueness
2-{4-[1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-OL is unique due to its combination of the pyrazolo[3,4-d]pyrimidine core, piperazine ring, and ethan-1-ol group. This unique structure contributes to its potent biological activities and makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C18H22N6O |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-[4-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C18H22N6O/c1-14-2-4-15(5-3-14)24-18-16(12-21-24)17(19-13-20-18)23-8-6-22(7-9-23)10-11-25/h2-5,12-13,25H,6-11H2,1H3 |
InChI Key |
JSFWPOGDRKJTFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)CCO |
Origin of Product |
United States |
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